REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[C:6]([C:10]1[CH2:15][C:14](=O)[CH:13]=[CH:12][N:11]=1)([CH3:9])([CH3:8])[CH3:7]>C(Cl)(Cl)Cl>[Cl:3][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([C:6]([CH3:9])([CH3:8])[CH3:7])[CH:15]=1
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Name
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|
Quantity
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21.8 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
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2-tert.butylpyridin-4-one
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Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=NC=CC(C1)=O
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Name
|
|
Quantity
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15 mL
|
Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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before pouring onto ice (100 g)
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Type
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EXTRACTION
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Details
|
Extraction with CH2Cl2 (3 times 250 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
by drying of the combined organic layers over magnesium sulphate
|
Type
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CUSTOM
|
Details
|
Evaporation of the organic layers
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |